molecular formula C8H18ClNO B2393387 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride CAS No. 37022-20-1

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride

Cat. No. B2393387
CAS RN: 37022-20-1
M. Wt: 179.69
InChI Key: WIPZKGJHIABQEA-UHFFFAOYSA-N
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Description

“1-(Aminomethyl)-3-methylcyclohexanol hydrochloride” is a laboratory chemical . It appears as a white to greyish-beige powder . It has been used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .


Synthesis Analysis

The synthesis of related compounds like gabapentin, which has a similar structure to “this compound”, has been described in the literature . The process involves dissolving gabapentin hydrochloride in a non-aqueous organic solvent, adding an epoxide to the solution to remove the chloride ions, and then precipitating gabapentin out of the solution as a white solid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H15NO·HCl . Its molecular weight is 165.66 g/mol . The SMILES string representation of its structure is Cl.NCC1(O)CCCCC1 .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 217-219 °C . It is not considered hazardous under the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride is not well understood. However, it is believed to function as a chiral auxiliary by forming a complex with the substrate, thus controlling the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to have any significant effects on the body.

Advantages and Limitations for Lab Experiments

The use of 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride as a chiral auxiliary offers several advantages in lab experiments. It allows for the synthesis of chiral compounds with high stereochemical purity, and it is relatively easy to use. However, the use of this compound is limited to certain types of reactions, and it may not be suitable for all synthetic applications.

Future Directions

There are several possible future directions for research on 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride. One area of interest is the development of new synthetic applications for this compound. Another area of research could be the investigation of the mechanism of action of this compound and its potential use in other fields, such as medicinal chemistry.
In conclusion, this compound is a unique compound that has been widely used as a chiral auxiliary in organic synthesis. Its use offers several advantages in lab experiments, and there are several possible future directions for research on this compound. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(Aminomethyl)-3-methylcyclohexanol hydrochloride involves the reduction of 1-(N-methylamino) cyclohexene with sodium borohydride in the presence of hydrochloric acid. The reaction yields 1-(Aminomethyl)-3-methylcyclohexanol, which is then converted to the hydrochloride salt by reacting it with hydrochloric acid.

Scientific Research Applications

1-(Aminomethyl)-3-methylcyclohexanol hydrochloride has been widely used as a chiral auxiliary in organic synthesis. It is used to control the stereochemistry of reactions and to synthesize chiral compounds. This compound has also been used in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

1-(aminomethyl)-3-methylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7-3-2-4-8(10,5-7)6-9;/h7,10H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPZKGJHIABQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37022-20-1
Record name 1-(aminomethyl)-3-methylcyclohexanol hydrochloride
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